BQ-123

Vue d'ensemble

Description

Il s'agit d'un antagoniste sélectif du récepteur de l'endothéline de type A, ce qui signifie qu'il inhibe spécifiquement l'action de l'endothéline-1 sur le récepteur de l'endothéline de type A . Ce composé a été largement utilisé comme outil biochimique dans l'étude de la fonction des récepteurs de l'endothéline .

Applications De Recherche Scientifique

BQ-123 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the structure and function of endothelin receptors.

Biology: Employed in research on cell signaling pathways involving endothelin-1.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.

Industry: Utilized in the development of new drugs targeting endothelin receptors .

Mécanisme D'action

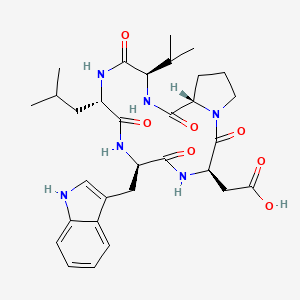

BQ-123, also known as cyclo(Trp-Asp-Pro-Val-Leu) or Cyclo(D-trp-D-asp-pro-D-val-leu), is a cyclic pentapeptide that has been extensively studied for its biological activity .

Target of Action

This compound is a potent and selective antagonist of the endothelin A (ET A) receptor . The ET A receptor is one of the receptors for endothelins, peptides that play a key role in vasoconstriction, vasodilation, bronchoconstriction, and cell proliferation .

Mode of Action

This compound works by binding to the ET A receptor, thereby inhibiting the action of endothelin-1, a potent vasoconstrictor . By blocking the ET A receptor, this compound prevents endothelin-1 from exerting its effects, leading to a decrease in vasoconstriction and a potential decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin pathway. Endothelins are peptides that bind to endothelin receptors, leading to a variety of physiological effects. By antagonizing the ET A receptor, this compound disrupts this pathway, potentially leading to a decrease in vasoconstriction and blood pressure .

Pharmacokinetics

It is known that this compound has some ability to cross the blood-brain barrier .

Result of Action

This compound has been shown to inhibit endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells . It has also been found to lower blood pressure in different rat models of hypertension . In addition, this compound has been investigated for the basic science and treatment of Coronary Artery Disease, Aorto-coronary Bypass Grafting, and ST-Elevation Myocardial Infarction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to cross the blood-brain barrier suggests that it may be affected by factors that influence this barrier’s permeability . .

Analyse Biochimique

Biochemical Properties

BQ-123 interacts with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .

Cellular Effects

This compound has shown to have effects on various types of cells. For instance, it inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells . In cultured rat mesangial cells, this compound inhibits the increase in the free intracellular calcium ion concentration, but not the depolarization, produced by ET-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .

Dosage Effects in Animal Models

In animal models, this compound has shown to have dosage-dependent effects. For instance, in a study involving rats, this compound (3 mg/kg, intravenously) was administered for 15 min before injecting with PTZ (50 mg/kg, intraperitoneally). It was found that this compound delayed the duration of the seizure onset .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BQ-123 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés utilisés dans la synthèse du this compound sont le D-tryptophane, l'acide D-aspartique, la L-proline, la D-valine et la L-leucine . Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance et caractérisé à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire .

Analyse Des Réactions Chimiques

Types de réactions

BQ-123 subit diverses réactions chimiques, notamment :

Oxydation : Le noyau indole du résidu tryptophane peut être oxydé dans certaines conditions.

Réduction : Les liaisons peptidiques peuvent être réduites pour former les amines correspondantes.

Substitution : Le groupe carboxyle du résidu acide aspartique peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Dérivés oxydés du noyau indole.

Réduction : Dérivés aminés réduits du peptide.

Substitution : Dérivés substitués du résidu acide aspartique.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier la structure et la fonction des récepteurs de l'endothéline.

Biologie : Utilisé dans la recherche sur les voies de signalisation cellulaire impliquant l'endothéline-1.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'hypertension, l'insuffisance cardiaque et les maladies rénales.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endothéline .

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur de l'endothéline de type A, inhibant ainsi l'action de l'endothéline-1. Cette inhibition empêche les effets vasoconstricteurs et prolifératifs de l'endothéline-1 sur les cellules musculaires lisses vasculaires. Les cibles moléculaires du this compound comprennent le récepteur de l'endothéline de type A, et les voies impliquées sont principalement liées à la régulation du tonus vasculaire et de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

BQ-788 : Un autre antagoniste du récepteur de l'endothéline qui inhibe sélectivement le récepteur de l'endothéline de type B.

Bosentan : Un antagoniste dual du récepteur de l'endothéline qui inhibe à la fois le récepteur de l'endothéline de type A et le récepteur de l'endothéline de type B.

Ambrisentan : Un antagoniste sélectif du récepteur de l'endothéline de type A similaire au BQ-123.

Unicité du this compound

This compound est unique par sa forte sélectivité pour le récepteur de l'endothéline de type A, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce récepteur. Contrairement aux antagonistes duals tels que le bosentan, le this compound fournit des informations plus précises sur le rôle du récepteur de l'endothéline de type A dans divers processus physiologiques et pathologiques .

Propriétés

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCMAAOURFJIHD-PJNXIOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929476 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136553-81-6 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BQ-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BQ-123 acts as a competitive antagonist of the ETA receptor. This means it binds to the receptor at the same site as ET-1 but does not activate it, effectively blocking the downstream effects of ET-1. []

A: By blocking ETA receptor activation, this compound inhibits ET-1-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure. [, ] Additionally, this compound has been shown to reduce proteinuria and arterial stiffness, potentially through both blood pressure-dependent and -independent mechanisms. []

A: Studies suggest that this compound's vasodilatory effects may involve NO release. Blocking NO synthase with L-NG-nitroarginine methyl ester (L-NAME) eliminates the decrease in mean arterial pressure observed during rest periods after restraint stress in both this compound-treated and control rats. []

A: Research suggests that this compound's opposition to hypoxic pulmonary vasoconstriction involves adenosine triphosphate–sensitive (KATP), voltage-gated (Kv), and large conductance Ca2+-activated (BKCa) potassium channels. Blocking these channels with specific inhibitors partially opposes the inhibitory effects of this compound on hypoxic pressure response. []

ANone: The molecular formula of this compound is C31H39N7O7. Its molecular weight is 617.7 g/mol.

ANone: While the provided research papers do not offer detailed spectroscopic data, this compound's structure has been confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry in previous studies.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various storage conditions.

ANone: this compound is a receptor antagonist and does not possess intrinsic catalytic activity. Its primary function is to inhibit the activity of the ETA receptor.

ANone: While the provided papers do not detail specific computational studies, researchers have utilized computational tools like molecular docking and molecular dynamics simulations to understand this compound's binding interactions with the ETA receptor in separate studies.

ANone: Although specific SAR studies are not presented in the provided papers, it is known that even slight alterations in the amino acid sequence or chirality of this compound can significantly affect its binding affinity and selectivity for ETA over ETB receptors.

ANone: The provided research papers mainly focus on the acute effects of this compound and do not provide details on formulation strategies to improve its stability, solubility, or bioavailability.

ANone: The provided research papers focus on the pharmacological and physiological effects of this compound in experimental settings. Therefore, they do not contain specific information about SHE regulations.

A: Studies in rats show that this compound is rapidly cleared from plasma, with a high total body clearance comparable to the hepatic blood flow rate. [] Within an hour after intravenous injection, a significant portion of the administered dose is excreted intact in the bile. []

A: In vivo research using animal models, primarily rodents and canines, demonstrates that this compound effectively attenuates ET-1-induced vasoconstriction in various vascular beds, including the pulmonary, coronary, and renal circulations. [, , , ] It also reduces infarct size in a canine model of coronary occlusion and reperfusion, suggesting a protective role against ischemic injury. []

A: Studies in rats demonstrate that this compound treatment can reduce skeletal muscle injury and apoptosis following limb ischemia-reperfusion. [, ] This protective effect is associated with decreased levels of markers of muscle damage (LDH, CK, MDA) and increased levels of nitric oxide (NO), suggesting a role in mitigating oxidative stress and inflammation. [, ]

A: Research in rat models suggests that this compound may influence pain processing. Repeated central administration of this compound alleviates mechanical allodynia (increased sensitivity to touch) after sciatic nerve ligation, a model of neuropathic pain. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.